(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate
Overview
Description
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate is an organic compound that belongs to the class of benzoates It is characterized by a naphthalene ring system that is partially hydrogenated, with a methyl group at the 1-position and a benzoate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate typically involves the esterification of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) methanol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of esterases and other enzymes involved in ester hydrolysis.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) alcohol. This alcohol can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5,6,7,8-Tetrahydronaphthalen-2-yl) benzoate
- (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) acetate
- (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) propionate
Uniqueness
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties.
Properties
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13-16-10-6-5-7-14(16)11-12-17(13)20-18(19)15-8-3-2-4-9-15/h2-4,8-9,11-12H,5-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXWUYIXVYNPBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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